Cas no 2877628-86-7 (4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline)

4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline 化学的及び物理的性質
名前と識別子
-
- AKOS040862136
- 2877628-86-7
- 4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline
- F6743-9041
- 4-[Hexahydro-4-(methylsulfonyl)-1H-1,4-diazepin-1-yl]-6,7-dimethoxyquinazoline
-
- インチ: 1S/C16H22N4O4S/c1-23-14-9-12-13(10-15(14)24-2)17-11-18-16(12)19-5-4-6-20(8-7-19)25(3,21)22/h9-11H,4-8H2,1-3H3
- InChIKey: FEUALKDJIDVSFU-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=C(OC)C(OC)=C2)=C(N2CCCN(S(C)(=O)=O)CC2)N=C1
計算された属性
- せいみつぶんしりょう: 366.13617637g/mol
- どういたいしつりょう: 366.13617637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 93.2Ų
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 556.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 9.61±0.70(Predicted)
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6743-9041-5mg |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6743-9041-40mg |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6743-9041-20mg |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6743-9041-75mg |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6743-9041-1mg |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6743-9041-15mg |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6743-9041-10μmol |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6743-9041-25mg |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6743-9041-50mg |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6743-9041-2μmol |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
2877628-86-7 | 2μmol |
$85.5 | 2023-09-07 |
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline 関連文献
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazolineに関する追加情報
Introduction to 4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline (CAS No. 2877628-86-7)
4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline, identified by the Chemical Abstracts Service Number (CAS No. 2877628-86-7), is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule belongs to the quinazoline class, a scaffold widely recognized for its biological activity and therapeutic potential. The presence of a 4-methanesulfonyl group and a 1,4-diazepan-1-yl moiety in its structure imparts unique chemical and pharmacological properties, making it a subject of considerable interest in medicinal chemistry research.
The 6,7-dimethoxy substitution pattern further enhances the compound's interactability with biological targets, particularly enzymes and receptors involved in critical cellular pathways. Such modifications are strategically designed to optimize binding affinity, selectivity, and overall pharmacokinetic profiles. In recent years, quinazoline derivatives have been extensively studied for their roles in addressing a variety of therapeutic challenges, including cancer, inflammation, and infectious diseases.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel quinazoline-based compounds. The structural features of 4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline make it a promising candidate for further investigation into its potential as an inhibitor or modulator of key biological processes. For instance, studies have suggested that quinazoline derivatives can interfere with tyrosine kinase activity, which is pivotal in signal transduction pathways associated with cell proliferation and survival.
The 4-methanesulfonyl group serves as a critical pharmacophore, contributing to the compound's ability to engage with specific binding pockets on target proteins. This moiety is known to enhance metabolic stability while maintaining strong interaction with biological receptors. Additionally, the 1,4-diazepan-1-yl ring introduces rigidity to the molecule, improving its binding affinity and reducing conformational flexibility—a desirable trait in drug design.
Research published in leading pharmaceutical journals has highlighted the significance of 6,7-dimethoxyquinazoline derivatives in developing treatments for chronic diseases. The dimethoxy substituents at the 6 and 7 positions are particularly noteworthy for their ability to modulate electronic properties and improve solubility characteristics. These attributes are essential for ensuring efficient absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX) profiles—key factors in drug development.
In vitro studies have demonstrated that 4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline exhibits inhibitory effects on certain enzymes implicated in cancer progression. Specifically, its interaction with kinases such as EGFR (Epidermal Growth Factor Receptor) has been explored as a potential therapeutic strategy. The compound's ability to disrupt aberrant signaling cascades makes it a valuable asset in oncology research.
The integration of machine learning algorithms into drug discovery pipelines has further propelled the study of this compound. Predictive models have been employed to assess its potential efficacy against various disease targets based on its structural features. These computational approaches complement traditional experimental methods by providing rapid screening capabilities and identifying promising candidates for further validation.
Moreover, synthetic methodologies have been refined to facilitate the scalable production of 4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline. Efficient synthetic routes are crucial for transitioning from laboratory-scale research to larger-scale applications in clinical trials and commercial production. Advances in catalytic processes and green chemistry principles have enabled more sustainable synthesis methods while maintaining high yields and purity standards.
The pharmacological profile of this compound continues to be scrutinized through preclinical studies aimed at elucidating its mechanism of action and therapeutic potential. Initial findings suggest that it may exhibit anti-inflammatory properties by modulating cytokine production pathways. Such effects are relevant in conditions characterized by chronic inflammation, such as autoimmune disorders.
Collaborative efforts between academic institutions and pharmaceutical companies have intensified the pursuit of novel applications for quinazoline derivatives like 4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline. These partnerships leverage complementary expertise in synthetic chemistry, molecular biology, and clinical research to accelerate the translation of basic discoveries into tangible therapeutic interventions.
Future directions in this field may explore derivatization strategies to enhance specific pharmacological properties or expand target specificity. For example,modifying the 4-methanesulfonyl group with alternative functional moieties could yield analogs with improved bioavailability or reduced side effects. Such explorations underscore the dynamic nature of medicinal chemistry research and its commitment to addressing unmet medical needs.
The global landscape of drug development continues to evolve with an increasing emphasis on precision medicine and personalized therapies。Compounds like 4-(4-methanesulfonyl-1,4-diazepan-1-yI)-6,7-dimethyl0xyquinaz0line exemplify how structural innovation can lead to novel therapeutic opportunities across diverse disease areas。As research progresses,this molecule will likely play a significant role in shaping future treatment paradigms。
2877628-86-7 (4-(4-methanesulfonyl-1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline) 関連製品
- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)
- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)
- 862740-05-4(4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 946281-27-2(4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 391896-57-4(ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate)
- 2034308-79-5(N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)
- 2172528-39-9(3-5-(aminomethyl)piperidin-3-ylbenzoic acid)
- 1780401-44-6(1-Oxa-8-azaspiro[4.5]decane-4-carboxylic acid)
- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)
- 2248320-86-5(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-methyl 2-fluorobenzene-1,4-dicarboxylate)




